N-Acetyl-D-glucosamine-18O
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Overview
Description
N-Acetyl-D-glucosamine-18O: is a derivative of glucose, specifically an amino sugar where an acetyl group is attached to the nitrogen atom. This compound is a stable isotope-labeled form of N-acetyl-D-glucosamine, where the oxygen atom is replaced with the isotope oxygen-18. It is a key component in the structure of chitin, which is found in the exoskeletons of arthropods and the cell walls of fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: N-Acetyl-D-glucosamine-18O can be synthesized through the acetylation of D-glucosamine using acetic anhydride in the presence of a catalyst. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.
Enzymatic Production: An efficient method involves the use of chitinase enzymes to hydrolyze chitin, which is abundant in crustacean shells, into N-acetyl-D-glucosamine.
Industrial Production Methods:
Extraction from Chitin: Industrially, N-acetyl-D-glucosamine is produced by extracting chitin from crustacean shells, followed by hydrolysis using strong acids or enzymes.
Fermentation: Another method involves the fermentation of glucose using genetically modified microorganisms that can convert glucose into N-acetyl-D-glucosamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can be oxidized to produce various derivatives, including glucosaminic acid, under controlled conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used for hydrolysis reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products:
Hydrolysis Products: D-glucosamine and acetic acid.
Oxidation Products: Glucosaminic acid and other oxidized derivatives.
Reduction Products: Alcohol derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various bioactive compounds.
- Serves as a model compound in studying the behavior of amino sugars in different chemical reactions.
Biology:
- Plays a crucial role in the study of glycosylation processes in cells.
- Used in research on cell signaling and communication due to its involvement in glycoprotein formation.
Medicine:
- Investigated for its potential in treating osteoarthritis and other joint-related conditions.
- Studied for its role in wound healing and tissue regeneration.
Industry:
- Utilized in the production of biodegradable polymers.
- Employed in the cosmetic industry for its moisturizing properties.
Mechanism of Action
Molecular Targets and Pathways:
- N-Acetyl-D-glucosamine-18O is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix.
- It modulates the activity of enzymes involved in glycosylation, influencing various cellular processes such as cell adhesion, migration, and proliferation .
- In the context of osteoarthritis, it is believed to promote cartilage repair by stimulating the synthesis of proteoglycans and inhibiting inflammatory pathways .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: The non-isotope-labeled form, widely used in similar applications.
D-Glucosamine: Lacks the acetyl group, used primarily in dietary supplements for joint health.
N-Acetylgalactosamine: Similar structure but differs in the orientation of the hydroxyl group on the fourth carbon atom.
Uniqueness:
- The presence of the isotope oxygen-18 makes N-Acetyl-D-glucosamine-18O particularly useful in tracer studies and metabolic research.
- Its stable isotope labeling allows for precise tracking and analysis in biochemical pathways, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i12+2 |
InChI Key |
MBLBDJOUHNCFQT-RICFPOPLSA-N |
Isomeric SMILES |
CC(=[18O])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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